Cas no 102721-72-2 ((E)-1-morpholino-2-nitro-ethenamine)
(E)-1-morpholino-2-nitro-ethenamine Chemical and Physical Properties
Names and Identifiers
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- 4-Morpholinemethanamine, α-(nitromethylene)-, (E)- (9CI)
- (E)-1-morpholino-2-nitro-ethenamine
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- Inchi: 1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2/b6-5+
- InChI Key: KYWOXJAUDNZQRA-AATRIKPKSA-N
- SMILES: C(/N1CCOCC1)(\N)=C\N(=O)=O
Computed Properties
- Exact Mass: 173.080041g/mol
- Monoisotopic Mass: 173.080041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Molecular Weight: 173.17g/mol
- XLogP3: -0.4
- Topological Polar Surface Area: 84.3Ų
(E)-1-morpholino-2-nitro-ethenamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-56035-0.05g |
1-(morpholin-4-yl)-2-nitroethen-1-amine |
102721-72-2 | 95.0% | 0.05g |
$53.0 | 2025-03-21 | |
| Enamine | EN300-56035-0.1g |
1-(morpholin-4-yl)-2-nitroethen-1-amine |
102721-72-2 | 95.0% | 0.1g |
$83.0 | 2025-03-21 | |
| Enamine | EN300-56035-0.25g |
1-(morpholin-4-yl)-2-nitroethen-1-amine |
102721-72-2 | 95.0% | 0.25g |
$116.0 | 2025-03-21 | |
| Enamine | EN300-56035-0.5g |
1-(morpholin-4-yl)-2-nitroethen-1-amine |
102721-72-2 | 95.0% | 0.5g |
$218.0 | 2025-03-21 | |
| Enamine | EN300-56035-1.0g |
1-(morpholin-4-yl)-2-nitroethen-1-amine |
102721-72-2 | 95.0% | 1.0g |
$314.0 | 2025-03-21 | |
| Enamine | EN300-56035-2.5g |
1-(morpholin-4-yl)-2-nitroethen-1-amine |
102721-72-2 | 95.0% | 2.5g |
$614.0 | 2025-03-21 | |
| Enamine | EN300-56035-5.0g |
1-(morpholin-4-yl)-2-nitroethen-1-amine |
102721-72-2 | 95.0% | 5.0g |
$908.0 | 2025-03-21 | |
| Enamine | EN300-56035-10.0g |
1-(morpholin-4-yl)-2-nitroethen-1-amine |
102721-72-2 | 95.0% | 10.0g |
$1346.0 | 2025-03-21 | |
| Chemenu | CM436196-250mg |
1-(morpholin-4-yl)-2-nitroethen-1-amine |
102721-72-2 | 95%+ | 250mg |
$162 | 2023-02-03 | |
| Chemenu | CM436196-500mg |
1-(morpholin-4-yl)-2-nitroethen-1-amine |
102721-72-2 | 95%+ | 500mg |
$282 | 2023-02-03 |
(E)-1-morpholino-2-nitro-ethenamine Suppliers
(E)-1-morpholino-2-nitro-ethenamine Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on (E)-1-morpholino-2-nitro-ethenamine
Research Brief on (E)-1-morpholino-2-nitro-ethenamine (CAS: 102721-72-2): Recent Advances and Applications
(E)-1-morpholino-2-nitro-ethenamine (CAS: 102721-72-2) is a nitroenamine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of novel antimicrobial and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, mechanism of action, and potential applications in drug discovery.
One of the most notable advancements in the study of (E)-1-morpholino-2-nitro-ethenamine is its application in the synthesis of heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key building block in the construction of pyrrole and pyrazole derivatives, which exhibit potent inhibitory activity against bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized a one-pot multicomponent reaction, showcasing the compound's reactivity and efficiency in generating diverse pharmacophores.
In addition to its synthetic utility, (E)-1-morpholino-2-nitro-ethenamine has been investigated for its direct biological effects. A recent preprint on bioRxiv reported that this compound exhibits selective cytotoxicity against certain cancer cell lines, including HeLa and MCF-7, by inducing oxidative stress and apoptosis. The study employed proteomic analysis to identify potential molecular targets, suggesting that the compound may interact with redox-sensitive proteins involved in cell survival pathways. These findings open new avenues for the development of targeted therapies for resistant cancers.
Further research has also explored the physicochemical properties of (E)-1-morpholino-2-nitro-ethenamine, which are critical for its pharmacokinetic optimization. A 2024 paper in ACS Omega detailed computational studies predicting its solubility, permeability, and metabolic stability. The results indicated that while the compound has moderate solubility, its nitro group may undergo reduction in vivo, necessitating structural modifications to enhance its drug-like properties. Such insights are invaluable for medicinal chemists working on lead optimization.
Despite these promising developments, challenges remain in the clinical translation of (E)-1-morpholino-2-nitro-ethenamine-based therapeutics. Issues such as potential toxicity and off-target effects require further investigation. Ongoing studies are focusing on derivatization strategies to improve selectivity and reduce adverse effects. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into viable drug candidates.
In conclusion, (E)-1-morpholino-2-nitro-ethenamine (CAS: 102721-72-2) represents a promising scaffold in medicinal chemistry, with applications ranging from antimicrobial agents to anticancer therapeutics. Recent research has shed light on its synthetic versatility, biological activity, and physicochemical properties, paving the way for future drug development. Continued exploration of its mechanism of action and optimization of its structure will be crucial for realizing its full therapeutic potential.
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